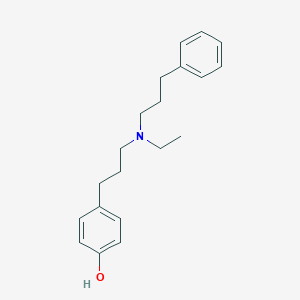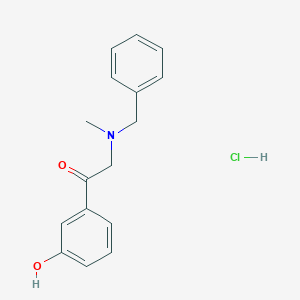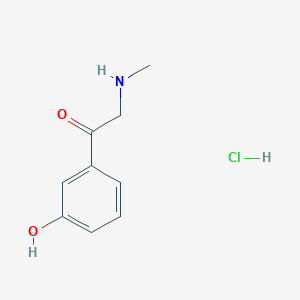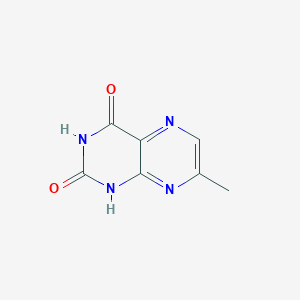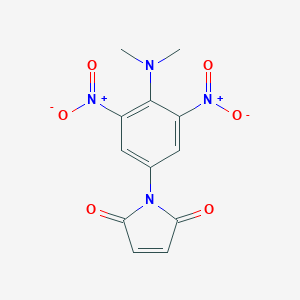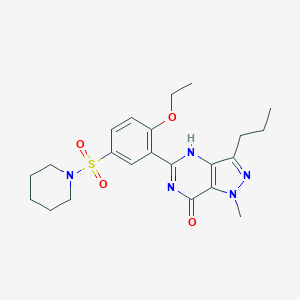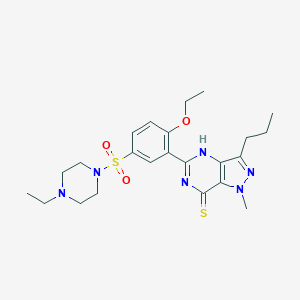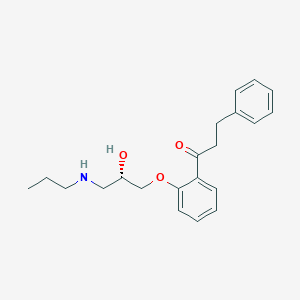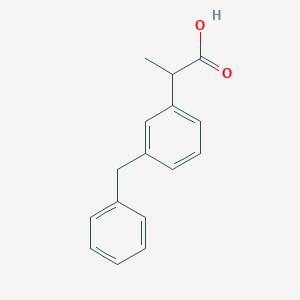
デキセトプロフェン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-benzylphenyl)propanoic acid is an organic compound belonging to the class of carboxylic acids. It is characterized by a benzyl group attached to the third position of a phenyl ring, which is further connected to a propanoic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
科学的研究の応用
2-(3-benzylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Industry: Utilized in the synthesis of polymers, resins, and other industrial materials.
作用機序
Deoxyketoprofen, also known as 2-(3-benzylphenyl)propanoic Acid, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties .
Target of Action
Deoxyketoprofen primarily targets cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are chemicals involved in inflammation and pain .
Mode of Action
Deoxyketoprofen works by inhibiting the cyclooxygenase pathway , thereby reducing prostaglandin synthesis . This inhibition results in decreased production of prostaglandins, which in turn reduces inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by deoxyketoprofen is the prostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, deoxyketoprofen prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Pharmacokinetics
Deoxyketoprofen, given as a tablet, is rapidly absorbed, with a time to maximum plasma concentration (tmax) of between 0.25 and 0.75 hours . It is eliminated following extensive biotransformation to inactive glucuroconjugated metabolites .
Result of Action
The result of deoxyketoprofen’s action is a reduction in inflammation and pain. This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response .
Action Environment
The action of deoxyketoprofen can be influenced by various environmental factors. For instance, the absorption rate and maximal plasma concentration of the drug can be reduced when it is ingested with food . Furthermore, genetic polymorphisms in genes encoding metabolizing enzymes or transporters can influence the pharmacokinetics of deoxyketoprofen .
生化学分析
Biochemical Properties
Deoxyketoprofen acts by inhibiting both cyclooxygenases 1 and 2 . These enzymes are involved in the biosynthesis of prostaglandins PGE1, PGE2, PGF1, and PGF2 together with thromboxanes A2 and B2 from arachidonic acid . The inhibition of these enzymes by Deoxyketoprofen results in the reduction of prostaglandin synthesis .
Cellular Effects
Deoxyketoprofen has been shown to have effects on various types of cells and cellular processes. It influences cell function by reducing the production of prostaglandins, which play a key role in inflammation, pain, and fever . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Deoxyketoprofen involves its binding to and inhibition of the cyclooxygenase enzymes . This results in a decrease in the production of prostaglandins, thereby exerting its analgesic, antipyretic, and anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, Deoxyketoprofen has been shown to have a rapid onset of action, with a time to maximum plasma concentration (tmax) of between 0.25 and 0.75 hours . It does not accumulate significantly when administered as 25mg of free acid 3 times daily .
Dosage Effects in Animal Models
In animal models, the effects of Deoxyketoprofen have been shown to vary with different dosages . At doses above 7mg, Deoxyketoprofen was significantly superior to placebo in animals with moderate to severe pain . A dose-response relationship could be seen in the time-effects curves .
Metabolic Pathways
Deoxyketoprofen is metabolized primarily through glucuronidation . It is eliminated following extensive biotransformation to inactive glucuroconjugated metabolites . No ( R )- (−)-ketoprofen is found in the urine after administration of Deoxyketoprofen, confirming the absence of bioinversion of the ( S )- (+)-enantiomer in humans .
Transport and Distribution
Deoxyketoprofen is strongly bound to plasma proteins, particularly albumin . The disposition of ketoprofen in synovial fluid does not appear to be stereoselective . Deoxyketoprofen trometamol is not involved in the accumulation of xenobiotics in fat tissues .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-benzylphenylacetonitrile with a methylating agent, followed by hydrolysis to yield the desired acid . Another method involves the Friedel-Crafts acylation of 3-benzylphenylpropionitrile, followed by hydrolysis .
Industrial Production Methods
Industrial production of 2-(3-benzylphenyl)propanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as methylation, hydrolysis, and purification through crystallization or distillation.
化学反応の分析
Types of Reactions
2-(3-benzylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.
Major Products Formed
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of substituted benzyl derivatives.
類似化合物との比較
Similar Compounds
Ketoprofen: A well-known NSAID with a similar structure, used for its anti-inflammatory and analgesic effects.
Ibuprofen: Another NSAID with a similar mechanism of action, widely used for pain relief and inflammation reduction.
Naproxen: Similar in structure and function, used for its anti-inflammatory properties.
Uniqueness
2-(3-benzylphenyl)propanoic acid is unique due to its specific benzyl substitution, which may confer distinct pharmacological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic effects and applications.
特性
IUPAC Name |
2-(3-benzylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12(16(17)18)15-9-5-8-14(11-15)10-13-6-3-2-4-7-13/h2-9,11-12H,10H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYYTOGKTKBJDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)CC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449455 |
Source


|
| Record name | 2-(3-Benzylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73913-48-1 |
Source


|
| Record name | 2-(3-Benzylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
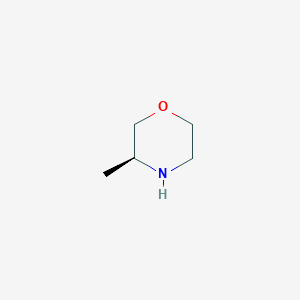
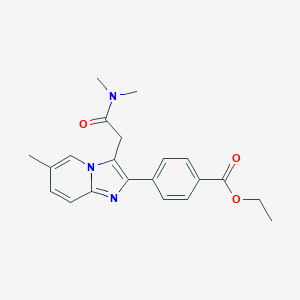
![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine](/img/structure/B29174.png)
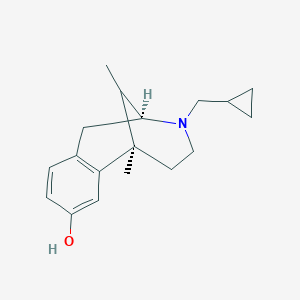
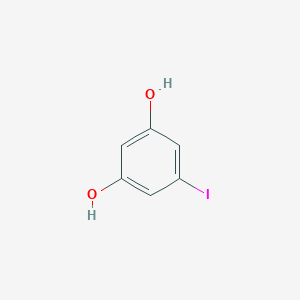
![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)
